2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol
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Overview
Description
2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol is a chemical compound that belongs to the class of iodinated pyridines This compound is characterized by the presence of an iodine atom at the 2-position, a hydroxyl group at the 3-position, and a 4-methylphenylmethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol typically involves the iodination of a pyridine derivative followed by the introduction of the 4-methylphenylmethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyridine ketone, while substitution of the iodine atom with an amine may result in an aminopyridine derivative.
Scientific Research Applications
2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-hydroxypyridine: Similar structure but lacks the 4-methylphenylmethyl group.
5-[(4-Methylphenyl)methyl]pyridin-3-ol: Similar structure but lacks the iodine atom.
2-Bromo-5-[(4-methylphenyl)methyl]pyridin-3-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-Iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol is unique due to the presence of both the iodine atom and the 4-methylphenylmethyl group, which confer distinct chemical and biological properties. The iodine atom can engage in specific interactions such as halogen bonding, while the 4-methylphenylmethyl group can influence the compound’s lipophilicity and binding affinity for certain targets.
Properties
IUPAC Name |
2-iodo-5-[(4-methylphenyl)methyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c1-9-2-4-10(5-3-9)6-11-7-12(16)13(14)15-8-11/h2-5,7-8,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDROIISOZJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(N=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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